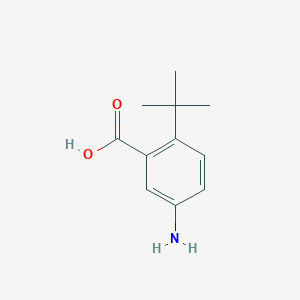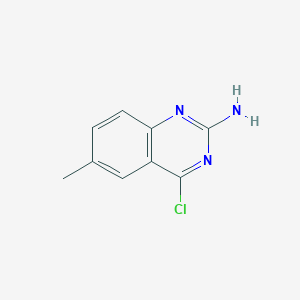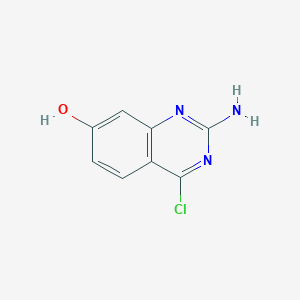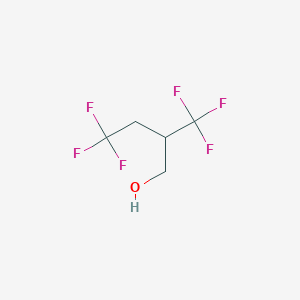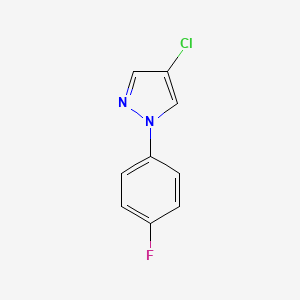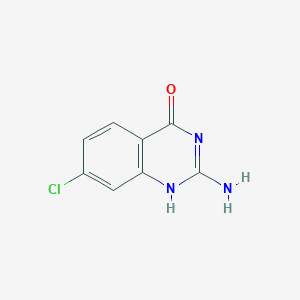
2-amino-7-chloro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-amino-7-chloro-1H-quinazolin-4-one” is known as tranexamic acid. Tranexamic acid is a synthetic derivative of the amino acid lysine. It is primarily used as an antifibrinolytic agent to prevent and treat excessive bleeding by inhibiting the breakdown of fibrin clots.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the following steps:
Starting Material: The synthesis begins with the compound 4-aminomethylcyclohexanecarboxylic acid.
Reaction Conditions: The starting material undergoes a series of chemical reactions, including hydrogenation and cyclization, under controlled conditions to produce tranexamic acid.
Purification: The final product is purified using techniques such as recrystallization to obtain high-purity tranexamic acid.
Industrial Production Methods
In industrial settings, tranexamic acid is produced on a large scale using similar synthetic routes. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to the same reaction conditions as in laboratory synthesis.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: Tranexamic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of tranexamic acid, which may have different pharmacological properties.
Applications De Recherche Scientifique
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in chemical synthesis and as a standard in analytical chemistry.
Biology: Tranexamic acid is studied for its effects on cellular processes and its role in inhibiting fibrinolysis.
Medicine: It is widely used in clinical settings to prevent and treat excessive bleeding during surgeries, trauma, and heavy menstrual bleeding.
Industry: Tranexamic acid is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mécanisme D'action
Tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. It binds to lysine binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .
Comparaison Avec Des Composés Similaires
Tranexamic acid is often compared with other antifibrinolytic agents such as epsilon-aminocaproic acid. While both compounds inhibit fibrinolysis, tranexamic acid is approximately ten times more potent than epsilon-aminocaproic acid . Other similar compounds include:
- Epsilon-aminocaproic acid
- Aminomethylbenzoic acid
- P-aminomethylbenzoic acid
Tranexamic acid’s higher potency and specific binding to plasminogen make it a preferred choice in clinical settings.
Propriétés
IUPAC Name |
2-amino-7-chloro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQNXSWNEYAFSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B7964888.png)
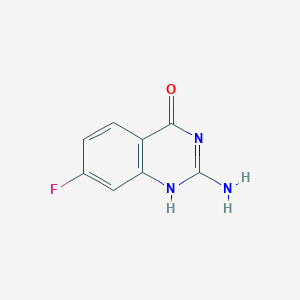
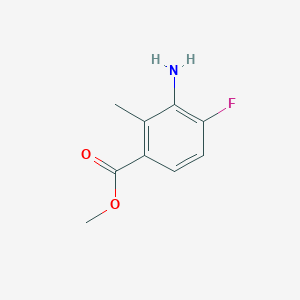
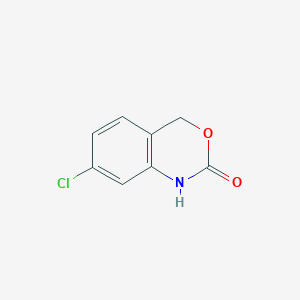
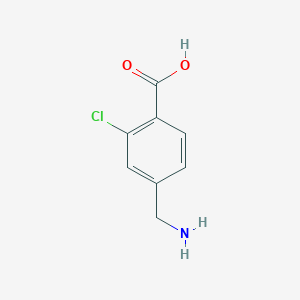
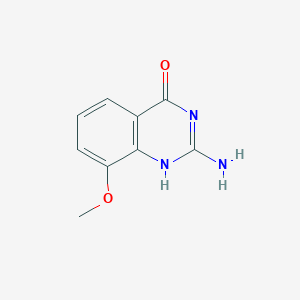
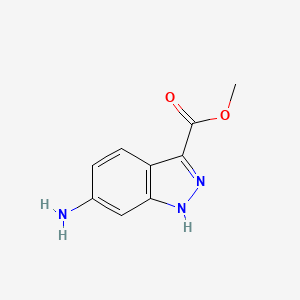
![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7964948.png)
